Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of (6-Fluoro-5-methylpyridin-2-yl)methanol
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of (6-Fluoro-5-methylpyridin-2-yl)methanol
Executive Summary
(6-Fluoro-5-methylpyridin-2-yl)methanol is a highly versatile, multi-functional heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis. Its structural architecture features three orthogonal synthetic handles: a primary hydroxymethyl group at C2, a weakly electron-donating methyl group at C5, and a highly activated carbon-fluorine bond at C6. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality governing its site-selective reactivity, and field-proven, self-validating protocols for its functionalization.
Structural and Physicochemical Profiling
Understanding the baseline physical properties of this compound is critical for reaction design, solvent selection, and purification strategies.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (6-Fluoro-5-methylpyridin-2-yl)methanol |
| CAS Number | 1806331-72-5[1] |
| Molecular Formula | C7H8FNO[1] |
| Molecular Weight | 141.14 g/mol [2] |
| SMILES String | Cc1ccc(CO)nc1F[1] |
| InChI Key | CBVUOEPYGTZBPO-UHFFFAOYSA-N[1] |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
Mechanistic Reactivity & Site Selectivity
The reactivity of (6-Fluoro-5-methylpyridin-2-yl)methanol is strictly governed by the competing electronic effects of its substituents. A successful synthetic campaign requires exploiting these electronic biases to achieve orthogonal functionalization.
Nucleophilic Aromatic Substitution (SNAr) at C6
The pyridine nitrogen exerts a strong inductive and resonance-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. At the C6 position, the highly electronegative fluorine atom further polarizes the C-F bond. While fluorine is a notoriously poor leaving group in aliphatic SN1/SN2 reactions due to its high bond dissociation energy, it acts as an exceptional leaving group in 3[3].
Causality: The rate-determining step in an SNAr reaction is the initial addition of the nucleophile to form the anionic Meisenheimer complex. Fluorine's intense inductive withdrawal stabilizes this electron-rich transition state far better than heavier halogens (Cl, Br, I)[4]. The adjacent C5-methyl group provides slight steric shielding, but its weak electron-donating nature is insufficient to deactivate the highly electrophilic C6 center.
Chemoselective Functionalization at C2
The primary alcohol at C2 provides a handle for standard aliphatic transformations. However, oxidation must be handled carefully. Strong oxidants (e.g., Jones reagent or peracids) risk over-oxidation to the carboxylic acid or undesired oxidation of the basic pyridine nitrogen to an N-oxide. Therefore, mild, surface-active oxidants like activated Manganese Dioxide (MnO2) are preferred to selectively yield the picolinaldehyde derivative[5].
Orthogonal Functionalization Pathways
Orthogonal functionalization pathways of (6-Fluoro-5-methylpyridin-2-yl)methanol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that physical observations during the workflow confirm the chemical progress.
Protocol A: Chemoselective Oxidation to 6-Fluoro-5-methylpicolinaldehyde
Objective: Conversion of the C2-methanol to an aldehyde without over-oxidation or N-oxide formation.
Causality & Design: 5 highly specific for allylic, benzylic, and pyridylic alcohols[5]. Because the oxidation occurs entirely on the solid surface of the MnO2 lattice, a large molar excess is mandatory. Dichloromethane (DCM) is selected as the solvent because it is non-coordinating and does not compete with the substrate for active sites on the MnO2 surface.
Step-by-Step Methodology:
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Dissolution: Dissolve (6-Fluoro-5-methylpyridin-2-yl)methanol (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
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Reagent Addition: Add activated MnO2 (10.0 equiv, 10.0 mmol) in a single portion. Self-Validation: The solution will immediately turn into a dense, black suspension.
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Reaction: Stir vigorously at room temperature (20–25°C) for 4–12 hours. Monitor via TLC (Hexanes/EtOAc, UV active). The product aldehyde will elute higher (higher Rf) than the highly polar starting alcohol.
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Filtration: Once starting material is consumed, filter the black suspension through a tightly packed pad of Celite. Causality: Celite traps the ultra-fine manganese particulates that would otherwise pass through standard filter paper and contaminate the product.
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Isolation: Wash the Celite pad with additional DCM (2 × 10 mL). Concentrate the combined filtrates under reduced pressure to yield the pure aldehyde.
Protocol B: SNAr with Secondary Amines (e.g., Morpholine)
Objective: Displacement of the C6-fluorine to generate a 6-amino-substituted pyridine derivative.
Causality & Design: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are chosen as polar aprotic solvents. They heavily solvate the counter-cation of the base (e.g., K+ from K2CO3), leaving the carbonate anion "naked" and highly basic, facilitating rapid deprotonation of the amine. Furthermore, the high dielectric constant of the solvent stabilizes the highly polar Meisenheimer transition state[4].
Step-by-Step Methodology:
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Preparation: Charge a reaction vial with (6-Fluoro-5-methylpyridin-2-yl)methanol (1.0 equiv), the secondary amine (e.g., morpholine, 1.2 equiv), and finely powdered K2CO3 (2.0 equiv).
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Solvation & Heating: Add anhydrous DMSO (0.2 M concentration). Seal the vial and heat to 80°C. Causality: Heating provides the necessary activation energy to overcome the slight steric hindrance imposed by the adjacent C5-methyl group.
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Monitoring: Stir for 6–8 hours. Aliquot a sample, quench in water, and extract with EtOAc for TLC analysis.
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Workup: Cool the mixture to room temperature and pour it into ice-cold water (10 volumes relative to DMSO). Self-Validation: The product will typically precipitate as a solid or form a distinct organic emulsion, as DMSO is infinitely miscible with water while the product is not.
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Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.
References
- Molport Database:(6-fluoro-5-methylpyridin-2-yl)methanol Properties and Chemical Identifiers. Molport.
- BidePharm Database:CAS 1565753-55-0 / 1806331-72-5 Molecular Weight and Specifications. BidePharm.
- Journal of the American Chemical Society:Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
- Chemical Science (ResearchGate):Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. ResearchGate.
- BenchChem Protocols:(5-Fluoropyridin-2-yl)methanol hydrochloride - MnO2 Oxidation Methodologies. BenchChem.
Sources
- 1. (6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5 | Buy Now [molport.com]
- 2. CAS:1565753-55-0(6-Fluoro-4-methylpyridin-2-yl)methanol-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (5-Fluoropyridin-2-yl)methanol hydrochloride|CAS 31181-80-3 [benchchem.com]



